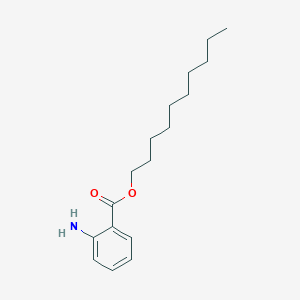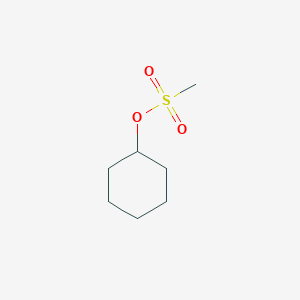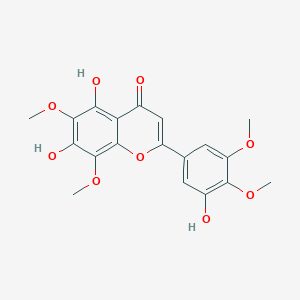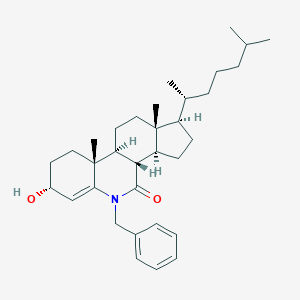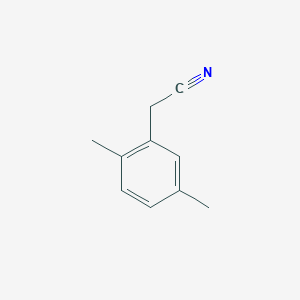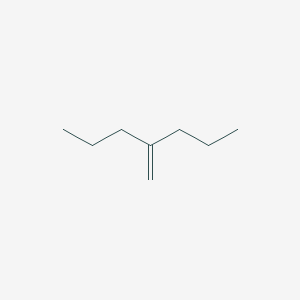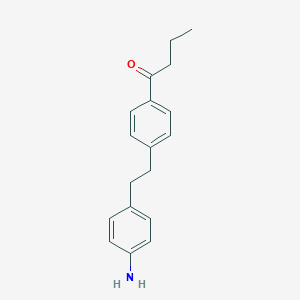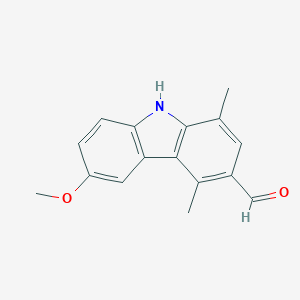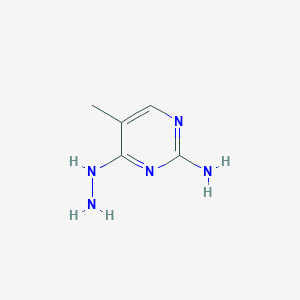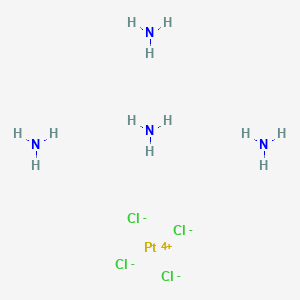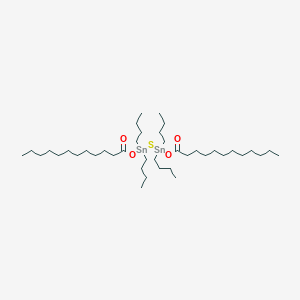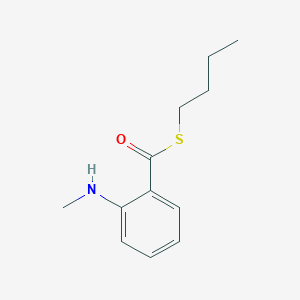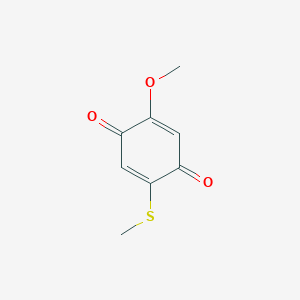
p-Benzoquinone, 2-methoxy-5-(methylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
P-Benzoquinone, 2-methoxy-5-(methylthio)-, also known as p-quinone methide (p-QM), is a highly reactive compound that has been extensively studied for its potential applications in various fields, including organic synthesis, materials science, and medicine. This molecule is a member of the quinone family, which is characterized by a cyclic structure with two carbonyl groups. p-QM is particularly interesting due to its ability to undergo a variety of reactions, including Michael addition, Diels-Alder cycloaddition, and nucleophilic substitution, making it a versatile building block for the synthesis of complex organic molecules.
Wirkmechanismus
The mechanism of action of p-QM is complex and not fully understood. However, it is known that p-QM can undergo a variety of reactions in vivo, including Michael addition, nucleophilic substitution, and oxidation. These reactions can lead to the formation of covalent adducts with proteins, DNA, and other cellular components, which can alter their function and lead to cell death.
Biochemische Und Physiologische Effekte
P-QM has been shown to have a variety of biochemical and physiological effects, depending on the concentration and exposure time. At low concentrations, p-QM has been shown to induce oxidative stress and activate the Nrf2-Keap1 pathway, which is involved in the regulation of cellular antioxidant defenses. At higher concentrations, p-QM has been shown to induce apoptosis and necrosis in a variety of cell types, including cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using p-QM in lab experiments is its versatility as a building block for the synthesis of complex molecules. Additionally, p-QM is highly reactive, which can be advantageous for certain types of reactions. However, p-QM is also highly toxic and can be difficult to handle, which can be a limitation for certain types of experiments.
Zukünftige Richtungen
There are many potential future directions for research on p-QM, including:
1. Investigation of the mechanism of action of p-QM, particularly its interactions with cellular components such as proteins and DNA.
2. Development of new synthetic methods for p-QM and its derivatives, which could expand its potential applications in various fields.
3. Investigation of the potential of p-QM as an anticancer agent, particularly its ability to selectively target cancer cells.
4. Development of new materials based on p-QM, which could have applications in fields such as electronics and energy storage.
5. Investigation of the potential of p-QM as a crosslinking agent for the synthesis of polymers and other materials.
Overall, p-QM is a highly versatile and reactive compound that has potential applications in various fields, including organic synthesis, materials science, and medicine. Further research is needed to fully understand its mechanism of action and to explore its potential in these and other areas.
Synthesemethoden
The synthesis of p-QM can be achieved through a variety of methods, including oxidation of the corresponding phenol or aniline, dehydrogenation of the corresponding catechol or hydroquinone, and elimination of a leaving group from a precursor molecule. One of the most common methods for synthesizing p-QM is the oxidation of p-anisidine with lead tetraacetate or other oxidizing agents. This reaction proceeds via the formation of an intermediate p-Benzoquinone, 2-methoxy-5-(methylthio)- imine, which undergoes tautomerization to form p-QM.
Wissenschaftliche Forschungsanwendungen
P-QM has been extensively studied for its potential applications in various fields, including organic synthesis, materials science, and medicine. In organic synthesis, p-QM is a versatile building block for the synthesis of complex molecules, due to its ability to undergo a variety of reactions. In materials science, p-QM has been used as a crosslinking agent for the synthesis of polymers and as a precursor for the synthesis of carbon nanotubes. In medicine, p-QM has been investigated for its potential as an anticancer agent, due to its ability to selectively target cancer cells.
Eigenschaften
CAS-Nummer |
19349-06-5 |
|---|---|
Produktname |
p-Benzoquinone, 2-methoxy-5-(methylthio)- |
Molekularformel |
C8H8O3S |
Molekulargewicht |
184.21 g/mol |
IUPAC-Name |
2-methoxy-5-methylsulfanylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C8H8O3S/c1-11-7-3-6(10)8(12-2)4-5(7)9/h3-4H,1-2H3 |
InChI-Schlüssel |
MNGSGEZXMJXIKN-UHFFFAOYSA-N |
SMILES |
COC1=CC(=O)C(=CC1=O)SC |
Kanonische SMILES |
COC1=CC(=O)C(=CC1=O)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Methyl-2-phenylpyrazolo[1,5-a]pyridine](/img/structure/B100786.png)
